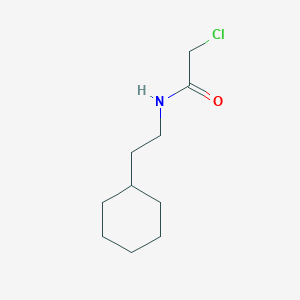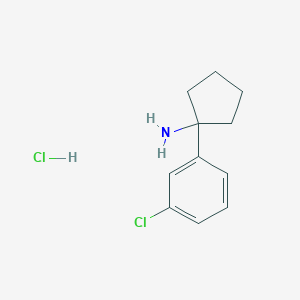
1-(3-Chlorophenyl)cyclopentanamine hydrochloride
説明
This usually includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s melting and boiling points, solubility, density, and other physical properties, as well as its chemical stability and reactivity.科学的研究の応用
Urotensin-II Receptor Agonism
- Research identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound, similar in structure to 1-(3-Chlorophenyl)cyclopentanamine hydrochloride, was found to be highly selective with potential as a pharmacological research tool and a drug lead (Croston et al., 2002).
Degradation of Sarin and Diethylchlorophosphate
- A study on alumina-supported oxime, including compounds like 1-(4-Chlorophenyl)-N-hydroxymethanimine, demonstrated effectiveness in the degradation of sarin and diethylchlorophosphate. Such research is crucial for chemical defense and environmental remediation (Verma et al., 2013).
Crystal Structure and Charge Delocalization
- Investigations into the crystal structure of related chlorophenyl compounds provide insights into their molecular geometry and bonding. This information is valuable for understanding the physical and chemical properties of such compounds (Childs et al., 1989).
Antifungal Activity
- Some chlorophenyl compounds, closely related to 1-(3-Chlorophenyl)cyclopentanamine hydrochloride, have been studied for their antifungal properties. This research is significant for developing new antifungal agents (Mehta, 2016).
Thiol-Reactive Luminescent Agent
- The compound 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, sharing some structural features with 1-(3-Chlorophenyl)cyclopentanamine hydrochloride, is studied as a thiol-reactive luminescent agent. Its accumulation in mitochondria offers potential applications in biological imaging and diagnostics (Amoroso et al., 2008).
Synthesis and Structural Characterization
- Synthesis and characterization of structurally similar compounds provide valuable insights into their potential applications in various fields including drug development and materials science (Wu et al., 2015).
Surgical Anesthetic Properties
- Although specific to Ketamine, a compound similar to 1-(3-Chlorophenyl)cyclopentanamine hydrochloride, research into its anesthetic properties provides a framework for understanding how related compounds might behave in medical applications (Wilson et al., 1967).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
For a specific compound, these details would typically be found in scientific literature. If you have access to a library or a database like PubMed or SciFinder, you could search for the compound there. Please note that not all compounds will have information available in all these categories, especially if they are less studied or not widely used. Always handle chemicals safely and only use them for their intended purposes.
特性
IUPAC Name |
1-(3-chlorophenyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIRZTWXMWPVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)cyclopentanamine hydrochloride | |
CAS RN |
1215574-59-6 | |
| Record name | 1215574-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



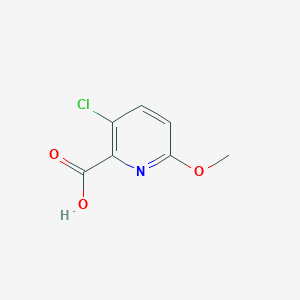
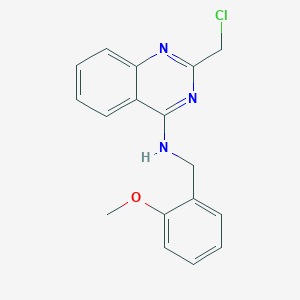
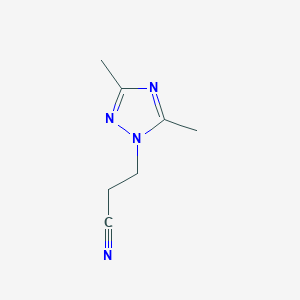
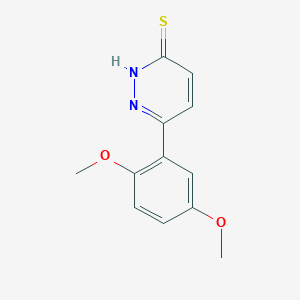
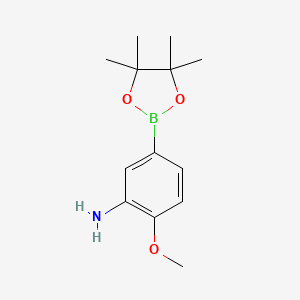
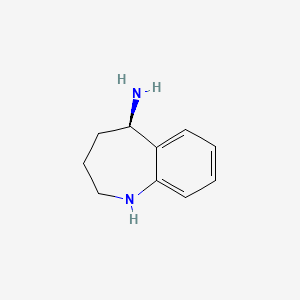
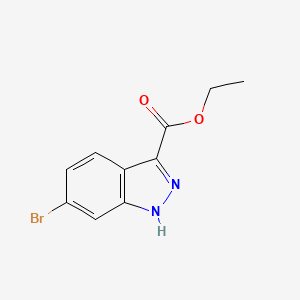
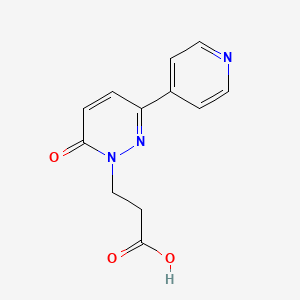
![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)
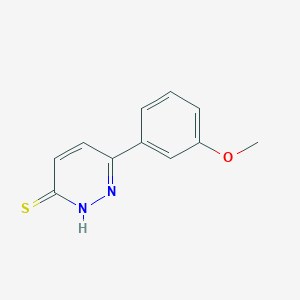
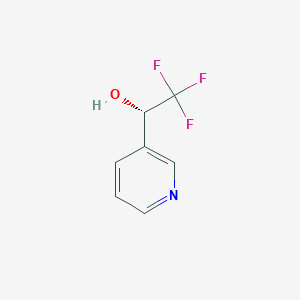
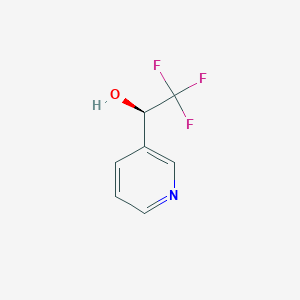
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)
